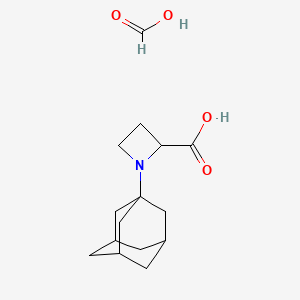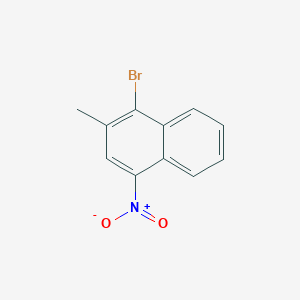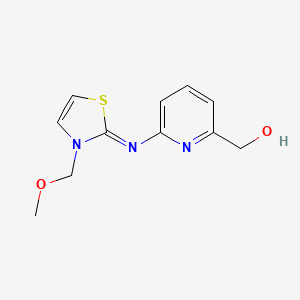
(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is a complex organic compound featuring a thiazole ring, a pyridine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The methoxymethyl group is introduced through a subsequent methylation step using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole or pyridine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Hydrogenated thiazole or pyridine derivatives.
Substitution: Various substituted thiazole or pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets suggests potential as a lead compound in drug discovery.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The thiazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(6-((3-(hydroxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
- (Z)-(6-((3-(methylthio)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
Uniqueness
The presence of the methoxymethyl group in (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.
Properties
IUPAC Name |
[6-[(Z)-[3-(methoxymethyl)-1,3-thiazol-2-ylidene]amino]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWIQRUFQFRFQR-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CSC1=NC2=CC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCN\1C=CS/C1=N\C2=CC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
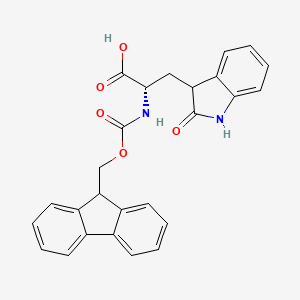
![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)
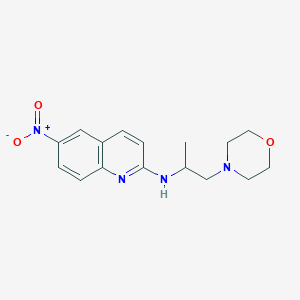
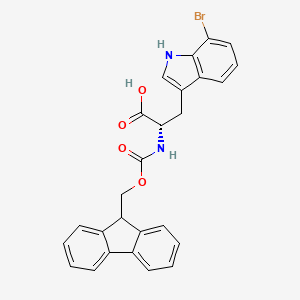
![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
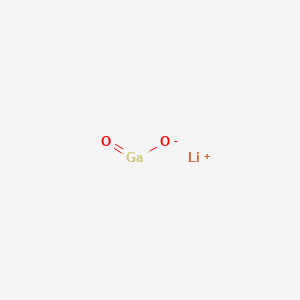
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
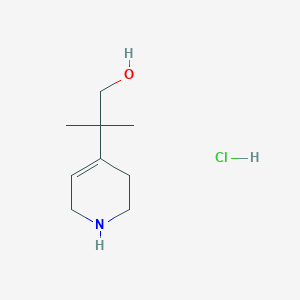


![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)
